molecular formula C38H75NO4 B15074253 (2R)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyicosanamide

(2R)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyicosanamide

Cat. No.: B15074253
M. Wt: 610.0 g/mol
InChI Key: CFYLSUZUMMPFNC-PLHXSOCRSA-N
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Description

(2R)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyicosanamide is a complex organic compound with significant potential in various scientific fields This compound features a unique structure with multiple chiral centers, making it an interesting subject for stereochemical studies

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyicosanamide typically involves multi-step organic reactions. One common approach is the use of chiral starting materials to ensure the correct stereochemistry of the final product. The synthesis may involve the following steps:

    Formation of the Octadec-4-en-2-yl Intermediate: This step involves the preparation of the octadec-4-en-2-yl intermediate through a series of reactions, including hydrolysis, esterification, and reduction.

    Coupling Reaction: The intermediate is then coupled with a suitable amine to form the amide bond. This step often requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Hydroxylation: The final step involves the introduction of hydroxyl groups at specific positions on the molecule. This can be achieved through selective oxidation reactions using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors under controlled conditions.

    Purification: The crude product is purified using techniques such as column chromatography, recrystallization, or distillation.

    Quality Control: The final product undergoes rigorous quality control to ensure it meets the required specifications for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(2R)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyicosanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents like PCC (pyridinium chlorochromate) or Jones reagent.

    Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The amide group can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, OsO4, KMnO4

    Reduction: LiAlH4, NaBH4

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols, amines

    Substitution: Substituted amides

Scientific Research Applications

(2R)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyicosanamide has a wide range of scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in cellular signaling pathways and as a ligand for specific receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2R)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyicosanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Receptors: It can bind to specific receptors on the cell surface, triggering downstream signaling pathways.

    Enzyme Inhibition: It may inhibit the activity of certain enzymes, leading to changes in cellular metabolism.

    Gene Expression: The compound can modulate gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R)-Dihydromyricetin: A natural flavonoid with similar hydroxyl groups and biological activities.

    (2S,3R)-Threonine: An amino acid with similar stereochemistry and functional groups.

Uniqueness

(2R)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyicosanamide is unique due to its specific combination of chiral centers and functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets and pathways makes it a versatile compound for various scientific applications.

Properties

Molecular Formula

C38H75NO4

Molecular Weight

610.0 g/mol

IUPAC Name

(2R)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyicosanamide

InChI

InChI=1S/C38H75NO4/c1-3-5-7-9-11-13-15-17-18-19-21-23-25-27-29-31-33-37(42)38(43)39-35(34-40)36(41)32-30-28-26-24-22-20-16-14-12-10-8-6-4-2/h30,32,35-37,40-42H,3-29,31,33-34H2,1-2H3,(H,39,43)/b32-30+/t35-,36+,37+/m0/s1

InChI Key

CFYLSUZUMMPFNC-PLHXSOCRSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC[C@H](C(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCCC(C(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O)O

Origin of Product

United States

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